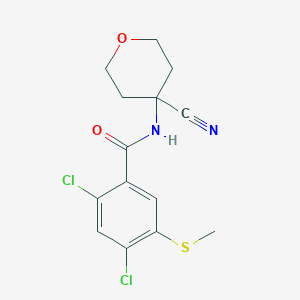

1-(4-氟苯基)-3-羟基-5-苯基-4-甲苯磺酰基-1H-吡咯-2(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrole derivatives often involves multi-component reactions that can include acylpyruvic acids, aminophenols, and aromatic aldehydes . For instance, the synthesis of "[1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone" as a bioisostere of an aldose reductase inhibitor was achieved, indicating the potential for creating bioactive pyrrole derivatives with fluorine substitutions . Similarly, the synthesis of 1-alkyl-2,3,5-tris(4-hydroxyphenyl)aryl-1H-pyrroles with chlorine or fluorine substituents has been reported, which suggests that halogen substitutions on the aryl groups of pyrroles can be achieved .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be confirmed using various spectroscopic techniques such as IR, PMR, and NMR spectroscopy, as well as high-resolution mass spectrometry . For example, the crystal structure of a related compound, "1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one," was determined by single-crystal X-ray diffraction, which revealed that the fused rings of the system are nearly coplanar and that the crystal packing is stabilized by weak intermolecular hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The chemical reactivity of pyrrole derivatives can be influenced by the substituents present on the pyrrole ring. For instance, the presence of fluorine can affect the estrogenic properties of pyrrole derivatives, as seen in the binding and transactivation assays of 1-alkyl-2,3,5-tris(4-hydroxyphenyl)aryl-1H-pyrroles . Additionally, the introduction of a tosyl group, as in the compound of interest, could potentially be used as a protecting group or as a precursor for further substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on their substitution patterns. For example, the electrochromic properties of a copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene were studied, showing that the copolymer has five different colors in various states, indicating the potential for application in electrochromic devices . The electrochromic properties of the polymer poly(1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole) were also characterized, demonstrating a π to π* transition with a band gap energy of 1.94 eV .

科学研究应用

合成和表征

该化合物及其相关衍生物通过各种化学反应合成,展示了在合成化学和材料科学领域的广泛潜在应用。例如,相关分子的合成和表征涉及复杂的反应,从而得到具有潜在非线性光学应用的化合物,因为它们的超极化率表明它们在光学技术的发展中发挥作用 (Murthy 等,2017)。合成过程通常涉及产生复杂结构的多组分反应,然后进一步分析它们的物理和化学性质 (Sharma 等,2013)。

材料科学应用

在材料科学领域,该化合物的衍生物因其电致变色特性而被探索。相关氟苯基吡咯化合物的聚合导致了具有显着电致变色变化的材料的开发,这对制造电致变色器件 (ECD) 至关重要。这些材料在不同的电输入下在颜色之间转换,显示出在智能窗户和显示技术中的应用前景 (Arslan 等,2007)。

生物和药物化学研究

在生物学方面,某些吡咯衍生物表现出显着的杀幼虫活性,表明它们作为害虫控制策略中的生物活性化合物的潜力 (Gorle 等,2016)。此外,对含有氟苯基取代基的吡唑啉基对甲苯磺酰胺的探索已证明对多种病原体具有有希望的抗菌特性,这可能导致新的抗菌剂 (Bonacorso 等,2006)。

属性

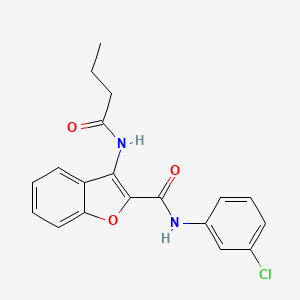

IUPAC Name |

1-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2-phenyl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO4S/c1-15-7-13-19(14-8-15)30(28,29)22-20(16-5-3-2-4-6-16)25(23(27)21(22)26)18-11-9-17(24)10-12-18/h2-14,20,26H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWYTBASGRMNIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=C(C=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid](/img/structure/B2540624.png)

![Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2540627.png)

![6-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540629.png)

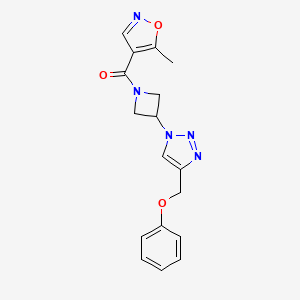

![(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2540633.png)

![N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B2540635.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2540637.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2540639.png)

![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)